molecular formula C15H21NO5 B2725192 (2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(4-methoxyphenyl)propanoic acid CAS No. 1280787-02-1

(2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(4-methoxyphenyl)propanoic acid

Cat. No.: B2725192
CAS No.: 1280787-02-1
M. Wt: 295.335
InChI Key: GWJJZCKLHXGOLC-GFCCVEGCSA-N
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Description

This compound is a chiral, Boc-protected amino acid derivative with a 4-methoxyphenyl substituent at the β-position of the propanoic acid backbone. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes, particularly in peptide synthesis . The 4-methoxy group on the phenyl ring contributes electron-donating effects, influencing the compound’s electronic properties and interactions with biological targets. Its molecular formula is approximately C₁₄H₁₉NO₅, with a molecular weight of 283.3 g/mol .

Properties

IUPAC Name

(2S)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-9-12(13(17)18)10-5-7-11(20-4)8-6-10/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJJZCKLHXGOLC-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](C1=CC=C(C=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(4-methoxyphenyl)propanoic acid typically involves the following steps:

  • Protection of the Amino Group: : The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA). This reaction is usually carried out in an organic solvent like dichloromethane (DCM) at low temperatures to prevent side reactions.

  • Formation of the Propanoic Acid Backbone: : The protected amino acid is then synthesized through a series of reactions, including alkylation and esterification. The specific conditions depend on the starting materials used but generally involve the use of strong bases and nucleophiles.

  • Introduction of the Methoxyphenyl Group: : The methoxyphenyl group is introduced via a substitution reaction, often using a halogenated precursor and a suitable nucleophile.

  • Deprotection: : Finally, the Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(4-methoxyphenyl)propanoic acid undergoes several types of chemical reactions:

  • Oxidation: : The methoxy group can be oxidized to form a phenol derivative under strong oxidative conditions.

  • Reduction: : The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: : The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Drug Development

The compound serves as a building block in the synthesis of biologically active molecules. Its structural characteristics allow it to be incorporated into various drug candidates, particularly those targeting neurological disorders and cancer therapies. The tert-butoxycarbonyl (Boc) protecting group enhances the compound's stability during synthesis and facilitates the formation of peptide bonds.

1.2 Case Studies in Drug Design

Recent studies have demonstrated the utility of (2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(4-methoxyphenyl)propanoic acid in the development of novel inhibitors for specific enzymes related to cancer progression. For instance, derivatives of this compound have been synthesized and evaluated for their inhibitory effects on proteases involved in tumor metastasis, showcasing promising results that warrant further investigation .

Peptide Synthesis

2.1 Role as a Building Block

In peptide synthesis, this compound acts as a chiral amino acid that can be utilized to create peptides with specific stereochemical configurations. The ability to introduce this compound into peptide chains allows for the exploration of structure-activity relationships (SAR) in drug discovery.

2.2 Synthesis Techniques

The synthesis of peptides incorporating this amino acid typically involves solid-phase peptide synthesis (SPPS), where the Boc group is selectively removed under mild acidic conditions to facilitate subsequent coupling reactions with other amino acids or peptide fragments . This methodology is critical for generating complex peptide libraries for high-throughput screening.

Biochemical Research

3.1 Probes in Chemical Biology

This compound has been utilized as a fluorescent probe in biochemical assays. Its incorporation into protein structures allows researchers to study protein interactions and dynamics through fluorescence resonance energy transfer (FRET) techniques .

3.2 Enzyme Substrates

The compound has also been explored as a substrate for various enzymes, enabling the study of enzyme kinetics and mechanisms. By modifying the structure of this amino acid, researchers can assess how changes affect enzymatic activity and specificity.

Summary of Applications

Application AreaSpecific UsesNotes
Medicinal Chemistry Drug development, enzyme inhibitorsPromising results in cancer therapy
Peptide Synthesis Building block for peptidesKey role in solid-phase synthesis
Biochemical Research Probes for protein interactionsUseful in FRET assays
Enzyme Substrates Substrate for kinetic studiesEnhances understanding of enzyme mechanisms

Mechanism of Action

The mechanism of action of (2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(4-methoxyphenyl)propanoic acid depends on its specific application. In medicinal chemistry, it often acts as a prodrug, where the Boc group is removed in vivo to release the active amino acid. The active compound then interacts with its molecular targets, such as enzymes or receptors, to exert its biological effects. The pathways involved typically include enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between the target compound and analogous Boc-protected amino acid derivatives:

Table 1: Comparative Analysis of Structural and Functional Properties

Compound Name & Structure Substituent(s) Molecular Weight (g/mol) Key Functional Groups Pharmacokinetic/Functional Notes References
(2S)-3-{[(tert-Butoxy)carbonyl]amino}-2-(4-methoxyphenyl)propanoic acid 4-Methoxyphenyl 283.3 Boc, methoxy, carboxylic acid High lipophilicity; potential CNS activity
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid 4-Fluorophenyl 269.3 Boc, fluorine, carboxylic acid Enhanced electronegativity; metabolic stability
(2S)-2-{[(tert-Butoxy)carbonyl]amino}-3-(4-methoxypyridin-3-yl)propanoic acid 4-Methoxypyridin-3-yl 296.3 Boc, pyridinyl, methoxy Improved hydrogen bonding; solubility
(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethoxy)phenyl)propanoic acid 3-Trifluoromethoxyphenyl 327.3 Boc, trifluoromethoxy High metabolic resistance; increased logP
(2S,3R)-2-(tert-Butoxycarbonylamino)-3-hydroxy-3-(4-methoxyphenyl)propanoic acid 4-Methoxyphenyl, 3-hydroxy 299.3 Boc, methoxy, hydroxy Enhanced solubility; chiral recognition
N-Fmoc-(2S,3S)-3-Amino-2-hydroxy-3-o-tolyl-propionic acid o-Tolyl, hydroxy 427.5 Fmoc, hydroxy, methyl Acid-labile Fmoc group; tailored for SPPS

Key Comparative Insights

Substituent Effects on Lipophilicity and Bioavailability: The 4-methoxyphenyl group in the target compound confers moderate lipophilicity (logP ~2.5), making it suitable for blood-brain barrier penetration . In contrast, the 4-fluorophenyl analog (logP ~2.1) exhibits reduced lipophilicity due to fluorine’s electronegativity, favoring peripheral tissue distribution .

Electronic and Steric Influences :

  • The pyridinyl group in the 4-methoxypyridin-3-yl analog introduces a nitrogen heteroatom, enabling hydrogen bonding with biological targets (e.g., enzyme active sites) .
  • The hydroxy group in the (2S,3R)-stereoisomer () improves solubility via polar interactions but may reduce metabolic stability due to susceptibility to oxidation .

Protective Group Variations :

  • Boc vs. Fmoc : The Boc group (acid-labile) is preferred for solution-phase synthesis, while the Fmoc group (base-labile) in is standard in solid-phase peptide synthesis (SPPS) .

Stereochemical Impact: The 2S configuration in the target compound is critical for mimicking natural L-amino acids in peptide chains. Derivatives with altered stereochemistry (e.g., 2S,3R in ) show distinct binding affinities and enzymatic processing .

Synthetic Accessibility :

  • Compounds with electron-withdrawing groups (e.g., fluorine, trifluoromethoxy) often require harsher coupling conditions (e.g., DCC/DMAP in ) compared to electron-donating substituents like methoxy .

Biological Activity

(2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(4-methoxyphenyl)propanoic acid, commonly referred to as Boc-4-methoxy-L-tyrosine, is an amino acid derivative notable for its potential biological activities. This compound has garnered attention in pharmaceutical research due to its structural similarity to naturally occurring amino acids and its possible applications in drug development.

The molecular formula of this compound is C₁₅H₁₉NO₅, with a molecular weight of 295.33 g/mol. Key physical properties include:

  • Density : 1.2 ± 0.1 g/cm³
  • Boiling Point : 506.3 ± 50.0 °C at 760 mmHg
  • LogP : 1.93, indicating moderate lipophilicity .

Antioxidant Properties

Research has indicated that compounds similar to Boc-4-methoxy-L-tyrosine exhibit significant antioxidant activity. This property is crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

Boc-4-methoxy-L-tyrosine and its derivatives have been evaluated for antimicrobial properties. A study demonstrated that certain analogs exhibited inhibitory effects against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation, which is a common underlying factor in many chronic diseases. In vitro studies indicated that Boc-4-methoxy-L-tyrosine could downregulate pro-inflammatory cytokines, thus providing a basis for its use in inflammatory conditions .

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial activity of Boc-4-methoxy-L-tyrosine against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using the broth microdilution method:

CompoundMIC (µg/mL)Bacterial Strain
Boc-4-methoxy-L-tyrosine50Staphylococcus aureus
Boc-4-methoxy-L-tyrosine100Escherichia coli

These results suggest that Boc-4-methoxy-L-tyrosine possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Case Study 2: Antioxidant Activity

In another investigation, the antioxidant capacity of Boc-4-methoxy-L-tyrosine was compared to other known antioxidants using DPPH radical scavenging assays. The results indicated that Boc-4-methoxy-L-tyrosine had a scavenging effect comparable to ascorbic acid at certain concentrations:

Concentration (µM)DPPH Scavenging (%)
1025
5055
10080

This study highlights the potential of Boc-4-methoxy-L-tyrosine as a natural antioxidant .

Q & A

Q. What computational tools predict its environmental toxicity?

  • Methodology : Use ECOSAR (EPA) to estimate aquatic toxicity (e.g., LC50 for fish). Compare with analogues like (S)-3-(4-Boronophenyl)-2-Boc-amino propanoic acid, which shows high toxicity (EC50 <1 mg/L) . Experimental validation via OECD 201 algal growth inhibition test is recommended.

Data Contradiction Analysis

  • Example : Discrepancies in reported melting points may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify transitions. For instance, a Boc-protected analogue showed a 5°C variation due to amorphous vs. crystalline states .
  • Resolution : Standardize crystallization conditions (e.g., slow evaporation from ethyl acetate/hexane) and report DSC thermograms in publications.

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